molecular formula C28H28N2O10 B1664750 [(1S,2R,3S,4R)-1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate CAS No. 142383-42-4

[(1S,2R,3S,4R)-1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate

Cat. No. B1664750
M. Wt: 552.5 g/mol
InChI Key: UOYACWUCXHEGPZ-RBOWJBJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A 83016A is a kinamycin-type antibiotic;  from an unidentified actinomycete designated A83016.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Complex Compounds : This compound is utilized in the synthesis of complex heterocyclic systems such as pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles. It serves as a versatile synthon in these syntheses, demonstrating its utility in organic chemistry research (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

  • Crystallographic Studies : The compound's derivatives are used in crystallographic studies to understand the conformation of complex molecules. Such studies provide insights into the molecular geometry and intermolecular interactions, essential for designing drugs and materials (Gao & Golik, 1995).

Antimicrobial and Antifungal Applications

  • Antibacterial and Antifungal Properties : Derivatives of this compound exhibit antibacterial and antifungal activities. This is particularly relevant in the development of new antimicrobial agents, an area of significant interest due to increasing antibiotic resistance (Pandya, Dave, Patel, & Desai, 2019).

Drug Discovery and Development

  • In Silico Drug-likeness Prediction : The compound and its derivatives have been studied for their drug-likeness properties using in silico methods. These studies are crucial in the early stages of drug development, helping to predict how a compound might behave in biological systems (Pandya et al., 2019).

Chemical Synthesis and Modification

  • Versatile Reagent in Chemical Synthesis : The compound serves as a versatile reagent in the preparation of polyfunctional heterocyclic systems, highlighting its importance in synthetic chemistry for creating diverse molecular structures (Pizzioli et al., 1998).

properties

CAS RN

142383-42-4

Product Name

[(1S,2R,3S,4R)-1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate

Molecular Formula

C28H28N2O10

Molecular Weight

552.5 g/mol

IUPAC Name

[(1S,2R,3S,4R)-1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate

InChI

InChI=1S/C28H28N2O10/c1-11(2)26(35)39-24-20-18(23(38-13(5)31)25(28(24,6)37)40-27(36)12(3)4)17-19(30(20)10-29)22(34)16-14(21(17)33)8-7-9-15(16)32/h7-9,11-12,23-25,32,37H,1-6H3/t23-,24+,25+,28-/m0/s1

InChI Key

UOYACWUCXHEGPZ-RBOWJBJUSA-N

Isomeric SMILES

CC(C)C(=O)O[C@@H]1[C@H](C2=C([C@H]([C@]1(C)O)OC(=O)C(C)C)N(C3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)C#N)OC(=O)C

SMILES

CC(C)C(=O)OC1C(C2=C(C(C1(C)O)OC(=O)C(C)C)N(C3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)C#N)OC(=O)C

Canonical SMILES

CC(C)C(=O)OC1C(C2=C(C(C1(C)O)OC(=O)C(C)C)N(C3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)C#N)OC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

A 83016A
A-83016A
A83016A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1S,2R,3S,4R)-1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate
Reactant of Route 2
[(1S,2R,3S,4R)-1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate
Reactant of Route 3
[(1S,2R,3S,4R)-1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate
Reactant of Route 4
Reactant of Route 4
[(1S,2R,3S,4R)-1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate
Reactant of Route 5
Reactant of Route 5
[(1S,2R,3S,4R)-1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate
Reactant of Route 6
[(1S,2R,3S,4R)-1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate

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